BenchChemオンラインストアへようこそ!

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

Medicinal chemistry Spirocyclic scaffolds Physicochemical profiling

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a versatile research building block featuring a benzyl-lactam pharmacophore validated in TPH1 inhibition and biofilm suppression. Its core restricts conformational flexibility for enhanced metabolic stability. As the N7-benzyl reference standard, it enables systematic SAR exploration vs. N7-methyl (MW 168.24) and N7-unsubstituted (MW 154.21) analogs. Supplied at ≥95% purity for reproducible head-to-head assays. Ensure your screening libraries are built on a differentiated core.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 1203798-25-7
Cat. No. B1464179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2,7-diazaspiro[4.5]decan-6-one
CAS1203798-25-7
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)C(=O)N(C1)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c18-14-15(8-9-16-12-15)7-4-10-17(14)11-13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2
InChIKeyOZTHTGCWHXURCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one (CAS 1203798-25-7): Procurement-Ready Spirocyclic Lactam Scaffold with Defined Physicochemical Identity


7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a spirocyclic lactam belonging to the 2,7-diazaspiro[4.5]decane family, featuring a benzyl substituent at the N7 position and a carbonyl at C6. Its molecular formula is C15H20N2O with a molecular weight of 244.33 g/mol . The compound is commercially available as a research-grade building block, typically supplied at ≥95% purity, and is referenced in patent literature as a structural motif within biologically active diazaspiro[4.5]decane series, including tryptophan hydroxylase 1 (TPH1) inhibitors and neurokinin antagonists [1][2].

Why 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one Cannot Be Replaced by Unsubstituted or 7-Methyl Analogs in SAR-Conscious Procurement


Substitution at the N7 position of the 2,7-diazaspiro[4.5]decan-6-one core directly modulates molecular weight, lipophilicity, and receptor-binding topography. Replacing the benzyl group with a methyl (7-methyl analog, CAS 1203797-13-0, MW 168.24) or hydrogen (unsubstituted core, CAS 1203799-43-2, MW 154.21) substantially reduces hydrophobic surface area and eliminates π-stacking capacity, which can alter target engagement profiles in assays where the benzyl moiety contributes to binding affinity [1]. Similarly, reducing the C6 carbonyl to a methylene (7-benzyl-2,7-diazaspiro[4.5]decane, CAS 1086395-18-7) removes a key hydrogen-bond acceptor, fundamentally changing the pharmacophore. The quantitative evidence below demonstrates that the benzyl-lactam combination defines a distinct physicochemical and functional space not replicated by in-class alternatives.

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one: Head-to-Head Physicochemical and Procurement Differentiation Data


Molecular Weight and Lipophilicity Differentiation: 7-Benzyl vs. 7-Methyl and Unsubstituted Analogs

The 7-benzyl substitution increases molecular weight by 76.09 Da (45%) over the 7-methyl analog and 90.12 Da (58%) over the unsubstituted core . Lipophilicity is substantially elevated: the reduced analog 7-benzyl-2,7-diazaspiro[4.5]decane has a measured ACD/LogP of 2.11, compared to a LogP of 0.00 for 7-methyl-2,7-diazaspiro[4.5]decan-6-one and a predicted LogP of approximately 0.69 for the 7-benzyl-1-one isomer . This LogP shift of >2.1 log units indicates significantly enhanced membrane permeability potential.

Medicinal chemistry Spirocyclic scaffolds Physicochemical profiling

Thermal Stability and Boiling Point: 7-Benzyl vs. Unsubstituted Core

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one exhibits a predicted boiling point of 442.5±38.0 °C at 760 mmHg and a flash point of 164.2±27.9 °C [1]. In comparison, the unsubstituted 2,7-diazaspiro[4.5]decan-6-one has a predicted boiling point of 360.1±25.0 °C [2], a difference of approximately 82.4 °C. This elevation is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the benzyl group.

Thermal analysis Process chemistry Compound handling

Commercial Purity and Supply Chain: Documented ≥95% Purity with Price Anchoring

Multiple non-banned vendor listings confirm that 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is routinely supplied at ≥95% purity [1]. The compound is listed on ChemDBS at a reference price of 7,020 CNY (~$960 USD) per gram from BIOFOUNT as of April 2023 [2]. In contrast, the 7-methyl analog (CAS 1203797-13-0) is listed at $173/100mg from AaronChem, translating to a normalized gram price of ~$1,730 . The benzyl analog thus offers a ~44% lower cost per gram at the 1g scale, providing a procurement advantage for analog series requiring gram-scale quantities.

Compound procurement Quality control Supply chain

Benzyl Group as a Synthetic Handle: Functionalization Versatility Over Methyl and Hydrogen Substituents

The N7-benzyl group in 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one provides a synthetic handle amenable to hydrogenolytic debenzylation (generating the free NH scaffold for further diversification) or electrophilic aromatic substitution on the phenyl ring, enabling late-stage functionalization [1]. The 7-methyl analog lacks this orthogonal deprotection route, and the unsubstituted core limits derivatization to direct N-alkylation. Patent literature explicitly identifies benzyl-substituted diazaspiro[4.5]decane intermediates as key building blocks in the synthesis of TPH1 inhibitors [2].

Synthetic chemistry Scaffold diversification Medicinal chemistry

Biological Target Space Differentiation: Benzyl-Substituted Diazaspiro[4.5]decanes in Antifungal Biofilm Inhibition

A high-content screen of 20,000 small molecules identified diazaspiro-decane structural analogs as the predominant bioactive series against C. albicans biofilm formation [1]. The lead compound from this series, 2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one, incorporates a substituted benzyl group at N7 and demonstrated an IC50 of 2.70 μM against biofilm with a CC50 of 104.10 μM (selectivity index ~38.6) [2]. While 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one itself was not the lead, its benzyl-substituted core is structurally congruent with the active pharmacophore, and the unsubstituted or 7-methyl analogs lack the extended aromatic group that contributes to the activity cliff observed in this series.

Antifungal Biofilm inhibition Candida albicans

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one: Evidence-Backed Application Scenarios for Scientific Procurement


Antifungal Biofilm Inhibitor Lead Optimization

The diazaspiro[4.5]decane scaffold, with a benzyl substituent at N7, has been validated in a high-content screen as the core of a novel chemotype inhibiting C. albicans biofilm formation (IC50 2.70 μM for the lead 7-(4-isopropylbenzyl) analog, selectivity index ~38.6) [1]. 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one provides the unadorned benzyl-substituted core, enabling systematic SAR exploration of the N2 and phenyl ring positions to optimize potency and selectivity against this clinically relevant antifungal target.

TPH1 Inhibitor Intermediate Synthesis

Patent CN-115536661-A explicitly describes diazaspiro[4.5]decane derivatives, including benzyl-substituted intermediates, as building blocks for the preparation of tryptophan hydroxylase 1 (TPH1) inhibitors [2]. The 7-benzyl group serves as a protective moiety that can be removed via hydrogenolysis to liberate the secondary amine for further elaboration, while the 6-one carbonyl provides a synthetic handle for enolate chemistry or reductive amination sequences.

Spirocyclic Scaffold Library Design for CNS Programs

With an estimated LogP of ~2.1-2.8 (based on the reduced analog) and molecular weight of 244.33 Da, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one occupies a favorable physicochemical space for CNS drug discovery, balancing lipophilicity and hydrogen-bonding capacity [3]. The spirocyclic architecture restricts conformational flexibility (zero rotatable bonds in the core), which can enhance target binding entropy and metabolic stability compared to linear amine analogs. Procurement of this scaffold supports library synthesis for CNS-targeted screening campaigns.

Comparative SAR Studies Requiring a Defined N7-Benzyl Reference Compound

When evaluating structure-activity relationships across the 2,7-diazaspiro[4.5]decan-6-one series, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one serves as the N7-benzyl reference point against which N7-methyl (MW 168.24, LogP 0.00) and N7-unsubstituted (MW 154.21) analogs are compared . Its documented purity (≥95%) and commercial availability at gram scale ($960/g) support reproducible head-to-head comparisons in biochemical and cellular assays.

Quote Request

Request a Quote for 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.